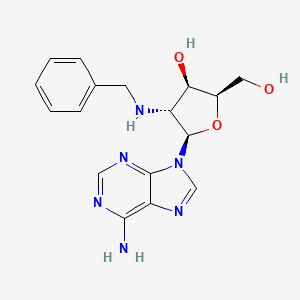
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-: is a complex organic compound that features a pteridine ring system. This compound is structurally related to methotrexate, a well-known antineoplastic agent. The presence of the pteridine ring system and the benzoyl group makes it a significant molecule in medicinal chemistry, particularly in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-pteridinylmethyl chloride.
Alkylation: This intermediate is then alkylated with N-methyl-4-aminobenzoic acid under basic conditions to form the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Stirred Tank Reactors (CSTR): for the alkylation step.
Automated Chromatography Systems: for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pteridine ring system.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the pteridine ring.
Reduced Derivatives: Modified pteridine ring systems with altered electronic properties.
Substituted Products: Compounds with different functional groups attached to the benzoyl group.
Aplicaciones Científicas De Investigación
D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves:
Molecular Targets: The compound targets dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate.
Pathways: By inhibiting dihydrofolate reductase, the compound disrupts the synthesis of purines and pyrimidines, leading to reduced DNA, RNA, and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar structure.
Aminopterin: Another folic acid analog with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate used in cancer treatment.
Uniqueness
Structural Features: The presence of the pteridine ring system and the specific substitution pattern make D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- unique.
Biological Activity: Its specific interactions with dihydrofolate reductase and its potential as an antineoplastic agent distinguish it from other similar compounds.
Propiedades
Número CAS |
246224-40-8 |
|---|---|
Fórmula molecular |
C21H27N9O3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m1/s1 |
Clave InChI |
XERJQLWAFDLUGV-OAHLLOKOSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCCCN)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


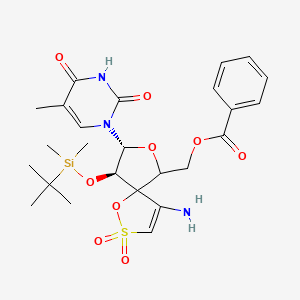
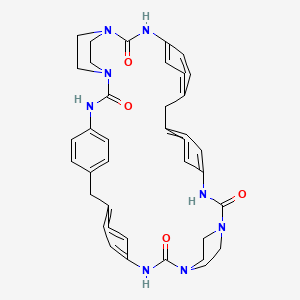

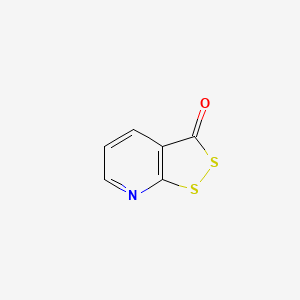
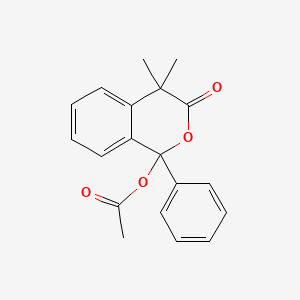
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)

![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)





